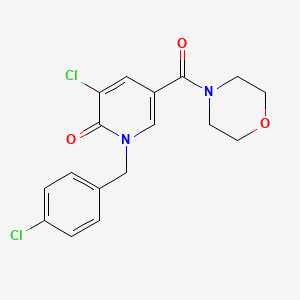

3-chloro-1-(4-chlorobenzyl)-5-(morpholinocarbonyl)-2(1H)-pyridinone

Description

3-Chloro-1-(4-chlorobenzyl)-5-(morpholinocarbonyl)-2(1H)-pyridinone is a heterocyclic compound featuring a pyridinone core substituted with chlorine at position 3, a 4-chlorobenzyl group at position 1, and a morpholinocarbonyl moiety at position 3. Pyridinones are known for their bioactivity, including enzyme inhibition and antimicrobial effects, as seen in patented derivatives for inflammatory conditions and hair care compositions .

Properties

IUPAC Name |

3-chloro-1-[(4-chlorophenyl)methyl]-5-(morpholine-4-carbonyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O3/c18-14-3-1-12(2-4-14)10-21-11-13(9-15(19)17(21)23)16(22)20-5-7-24-8-6-20/h1-4,9,11H,5-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDQVFHLVLMLCMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CN(C(=O)C(=C2)Cl)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1-(4-chlorobenzyl)-5-(morpholinocarbonyl)-2(1H)-pyridinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate starting materials such as 3-chloropyridine and an amide derivative.

Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where 4-chlorobenzyl chloride reacts with the pyridinone intermediate.

Attachment of the Morpholinocarbonyl Group: The morpholinocarbonyl group can be attached through an acylation reaction using morpholine and a suitable acylating agent.

Industrial Production Methods

In an industrial setting, the production of 3-chloro-1-(4-chlorobenzyl)-5-(morpholinocarbonyl)-2(1H)-pyridinone may involve optimization of reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. Catalysts and purification techniques like recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

3-chloro-1-(4-chlorobenzyl)-5-(morpholinocarbonyl)-2(1H)-pyridinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The chlorinated positions in the compound make it susceptible to nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the chlorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in an organic solvent like ethanol.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atoms.

Substitution: Substituted derivatives with nucleophiles replacing the chlorine atoms.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of pyridinones, including 3-chloro-1-(4-chlorobenzyl)-5-(morpholinocarbonyl)-2(1H)-pyridinone, exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics .

Anticancer Properties

There is evidence suggesting that compounds with similar structures to 3-chloro-1-(4-chlorobenzyl)-5-(morpholinocarbonyl)-2(1H)-pyridinone may possess anticancer activities. Research focusing on the inhibition of cancer cell proliferation has highlighted the potential of such pyridinone derivatives in targeting specific cancer pathways .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Preliminary studies suggest that it may help in reducing neuronal cell death and could be beneficial in treating neurodegenerative diseases .

Agrochemical Applications

Pesticide Development

The structural characteristics of 3-chloro-1-(4-chlorobenzyl)-5-(morpholinocarbonyl)-2(1H)-pyridinone make it suitable for use in agrochemicals, particularly as a pesticide. Its efficacy against plant pathogens has been documented, indicating its potential role in crop protection strategies .

Herbicide Potential

Further research into its herbicidal activities is ongoing, with initial findings suggesting that it may inhibit the growth of certain weeds without adversely affecting crop yields .

Materials Science

Polymer Synthesis

The compound has applications in materials science, particularly in the synthesis of polymers. Its reactive functional groups allow for incorporation into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength .

Nanocomposite Formation

Recent studies have explored the use of 3-chloro-1-(4-chlorobenzyl)-5-(morpholinocarbonyl)-2(1H)-pyridinone in creating nanocomposites. These materials exhibit improved electrical and thermal properties, making them suitable for electronic applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-chloro-1-(4-chlorobenzyl)-5-(morpholinocarbonyl)-2(1H)-pyridinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Chlorobenzyl Substitutions

Compound A : 3-Chloro-1-(3-Chlorobenzyl)-5-(Trimethoxymethyl)-2(1H)-Pyridinone

- Substituents :

- Position 1: 3-Chlorobenzyl

- Position 3: Chlorine

- Position 5: Trimethoxymethyl

- Molecular Formula: C₁₆H₁₇Cl₂NO₄

- Molar Mass : 358.22 g/mol

- Key Differences: The 3-chlorobenzyl group (vs. 4-chlorobenzyl in the target compound) alters steric and electronic interactions. The trimethoxymethyl group at position 5 is less polar than the morpholinocarbonyl group, affecting solubility and metabolic stability .

Compound B : 3-(4-Chlorobenzyl)-5-(3-Chlorophenyl)-4,4-Dimethyl-3,4-Dihydro-2H-Pyrrole Oxide

- Substituents: Position 3: 4-Chlorobenzyl Position 5: 3-Chlorophenyl Core Structure: Pyrrole oxide (vs. pyridinone)

- Physical Properties: Melting Point: 85–86°C (lower than typical pyridinones, suggesting reduced crystallinity).

Functional Group Variations at Position 5

Target Compound :

- Position 5: Morpholinocarbonyl (–CON–(C₂H₄)₂O) Enhances hydrogen-bond acceptor capacity and metabolic resistance due to the morpholine ring’s stability.

Compound C : 5-(4-Chlorophenethyl)-1-Hydroxypyrimidine-2,4(1H,3H)-Dione

- Position 5 : 4-Chlorophenethyl

- Core Structure: Pyrimidine-dione (vs. pyridinone)

- Synthesis: Involves Wittig reactions with (4-chlorobenzyl)triphenylphosphonium bromide, a method adaptable to pyridinone derivatives .

- Key Differences: The pyrimidine-dione core introduces additional hydrogen-bond donors, altering binding affinities in biological systems.

Research Findings and Implications

- Bioactivity Potential: Pyridinones with chlorobenzyl groups (e.g., Compound A) show relevance in agrochemicals, while pyrrole oxides (Compound B) are less explored for biological activity .

- Polarity and Solubility: The morpholinocarbonyl group in the target compound likely improves aqueous solubility compared to trimethoxymethyl (Compound A) or chlorophenyl (Compound B) substituents, a critical factor for drug bioavailability.

Biological Activity

3-Chloro-1-(4-chlorobenzyl)-5-(morpholinocarbonyl)-2(1H)-pyridinone is a chemical compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound belongs to a class of pyridinone derivatives that are being investigated for their therapeutic properties, including their role as protein kinase inhibitors.

- Molecular Formula : C17H16Cl2N2O3

- Molecular Weight : 367.23 g/mol

- InChI Key : PYLBFTVTQOPAHN-UHFFFAOYSA-N

Biological Activity

The biological activity of 3-chloro-1-(4-chlorobenzyl)-5-(morpholinocarbonyl)-2(1H)-pyridinone has not been extensively documented in the literature. However, related compounds in the pyridinone class have shown promising results in various studies.

Inhibitory Effects on Protein Kinases

A study referenced in patent literature suggests that similar compounds exhibit inhibitory effects on PKB, which could lead to implications in cancer therapy and other diseases characterized by aberrant kinase activity . The inhibition of PKB can disrupt signaling pathways that promote cell proliferation, making these compounds potential candidates for cancer treatment.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for developing effective therapeutic agents. Although specific SAR studies on 3-chloro-1-(4-chlorobenzyl)-5-(morpholinocarbonyl)-2(1H)-pyridinone are scarce, general trends suggest that modifications in the chlorobenzyl and morpholinocarbonyl groups can significantly affect biological activity. For instance, the presence of halogen atoms often enhances binding affinity to target proteins due to increased hydrophobic interactions .

Comparative Analysis with Related Compounds

To better understand the potential of 3-chloro-1-(4-chlorobenzyl)-5-(morpholinocarbonyl)-2(1H)-pyridinone, a comparative analysis with similar compounds can provide insights into its biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.